
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is a unique organotellurium compound. Organotellurium compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of tellurium in the compound’s structure imparts distinctive reactivity and properties compared to other organophosphorus compounds.
準備方法
The synthesis of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one typically involves the reaction of tellurium-containing reagents with appropriate phosphorus precursors. One common method includes the use of tellurium tetrachloride (TeCl4) and a phenyl-substituted phosphine. The reaction is usually carried out under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
化学反応の分析
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.
Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups using appropriate reagents and conditions.
科学的研究の応用
2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one has several scientific research applications:
Biology: The compound’s unique reactivity makes it a valuable tool in studying biological systems, particularly in understanding the role of tellurium in biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotellurium compounds, including their use as antioxidants and anticancer agents.
作用機序
The mechanism of action of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one involves its interaction with molecular targets through its tellurium and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its behavior in different chemical environments.
類似化合物との比較
Compared to other organotellurium compounds, 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is unique due to its specific structural features and reactivity. Similar compounds include:
Diphenyl ditelluride: Known for its use in organic synthesis and as a precursor for other tellurium compounds.
Tellurium dioxide: Commonly used in materials science and catalysis.
Tellurium tetrachloride: A versatile reagent in the synthesis of various organotellurium compounds.
特性
CAS番号 |
57086-66-5 |
|---|---|
分子式 |
C12H13OPTe |
分子量 |
331.8 g/mol |
IUPAC名 |
2,6-dimethyl-4-phenyl-1,4λ5-telluraphosphinine 4-oxide |
InChI |
InChI=1S/C12H13OPTe/c1-10-8-14(13,9-11(2)15-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChIキー |
SOXMMONSDRXQJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CP(=O)(C=C([Te]1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


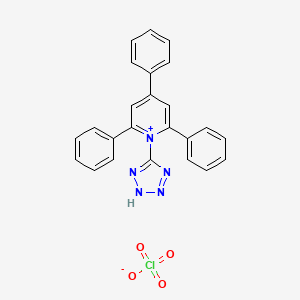
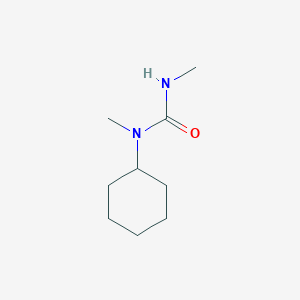
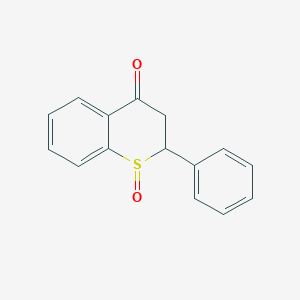
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

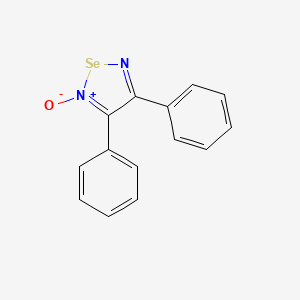

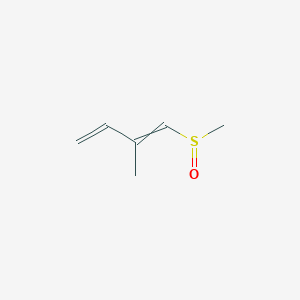

![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)

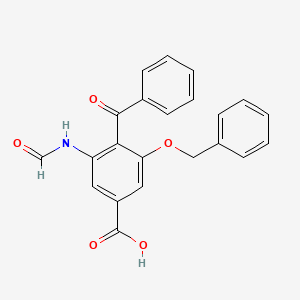
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
